2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine
Description
2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine (CAS 207740-23-6), also known as cyclopropylmescaline (CPM), is a synthetic phenethylamine derivative with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol . Structurally, it features a phenyl ring substituted at the 3,5-positions with methoxy groups and at the 4-position with a cyclobutylmethoxy moiety, linked to an ethanamine side chain. This compound is part of the 2C-X family of psychoactive substances, which are characterized by their substitution patterns on the aromatic ring and psychoactive properties .
Properties
IUPAC Name |
2-[4-(cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-12(6-7-16)9-14(18-2)15(13)19-10-11-4-3-5-11/h8-9,11H,3-7,10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWWVULLYBZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CCC2)OC)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with methoxy groups at the 3 and 5 positions.
Attachment of the cyclobutylmethoxy group:
Formation of the ethanamine side chain: The final step involves the attachment of the ethanamine side chain to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use. For example, in a biological setting, it may interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Comparison
The structural diversity among phenethylamine derivatives primarily lies in the substituents on the phenyl ring. Below is a comparison of key analogs:
Key Observations :
- The cyclobutylmethoxy and 3-buten-2-yloxy analogs share identical molecular formulas but differ in steric and electronic properties due to their substituents.
- Trifluoroethoxy substitution () adds electronegative fluorine atoms, likely enhancing metabolic stability compared to non-fluorinated analogs .
- Ethoxy-substituted compounds () are smaller and less sterically hindered, which may influence pharmacokinetics.
Physicochemical Properties
- Acid-Base Behavior : All compounds possess a primary amine (pKa ~9–10), making them predominantly protonated at physiological pH. Substituents like trifluoroethoxy may slightly alter solubility .
Pharmacological Activity
- Psychoactive Effects: Like other 2C-X compounds (e.g., 2C-E, 2C-I), cyclopropylmescaline is presumed to act as a serotonin receptor agonist (5-HT₂A/₂C), inducing hallucinogenic effects.
- Structure-Activity Relationships (SAR) :
Legal Status
Biological Activity
2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine, also known as a novel phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, influencing numerous physiological processes.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of CHNO. Its structure includes:
- Cyclobutylmethoxy group : Enhances lipophilicity and may improve membrane permeability.
- Dimethoxy substitutions : Potentially increase the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could modulate neurotransmission and influence mood and behavior.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : Preliminary studies suggest that this compound may exhibit antidepressant properties by enhancing serotonergic activity.
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress, potentially reducing neurodegeneration.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Case Studies
-
Antidepressant Activity :
- A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to increased serotonin levels in the brain.
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Neuroprotection :
- In vitro experiments revealed that the compound could reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism against neurotoxic agents.
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Anti-inflammatory Effects :
- In a model of acute inflammation, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar phenethylamines and their known activities:
| Compound Name | Structure | Known Activities |
|---|---|---|
| Compound A | Phenethylamine derivative | Antidepressant, anxiolytic |
| Compound B | Dimethoxyphenyl derivative | Neuroprotective, anti-inflammatory |
| This compound | Complex phenethylamine | Antidepressant-like, neuroprotective, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
